3-Amino-5-methyl-N-(2-methylpropyl)benzamide
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Overview
Description
3-Amino-5-methyl-N-(2-methylpropyl)benzamide: is an organic compound belonging to the benzamide class Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 3-amino-5-methylbenzoic acid with 2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce aminobenzamides .
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-5-methyl-N-(2-methylpropyl)benzamide is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown potential in biological research, particularly in studying enzyme interactions and protein binding. Its amide group can form hydrogen bonds with biological molecules, facilitating the study of molecular interactions .
Medicine: In medicinal chemistry, benzamide derivatives are explored for their pharmacological properties. This compound may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development .
Industry: Industrially, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as inflammation or microbial growth .
Comparison with Similar Compounds
- 3-Amino-5-methylbenzamide
- N-(2-Methylpropyl)benzamide
- 3-Amino-2-methylbenzamide
Comparison: Compared to similar compounds, 3-Amino-5-methyl-N-(2-methylpropyl)benzamide stands out due to its unique combination of functional groupsThis compound’s specific arrangement of functional groups allows for unique interactions in chemical and biological systems, distinguishing it from other benzamide derivatives .
Properties
IUPAC Name |
3-amino-5-methyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-4-9(3)5-11(13)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUOMBRJDBORGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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